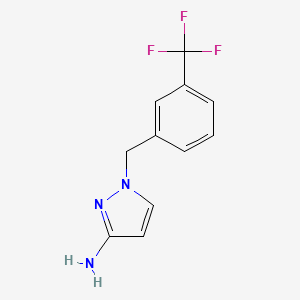

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine

Description

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-3-amine (CAS: 956395-93-0, InChIKey: ZSNWDVOWQIDLIM-UHFFFAOYSA-N) is a pyrazole derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position. The compound’s structure combines the aromatic pyrazole core with a lipophilic trifluoromethylbenzyl substituent, which enhances metabolic stability and membrane permeability . It is commercially available from six suppliers, indicating its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-10(15)16-17/h1-6H,7H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNWDVOWQIDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The pyrazole ring can be synthesized via a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The use of environmentally benign reagents and catalysts would also be a consideration for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrazole ring.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include trifluoromethylated derivatives, reduced pyrazole compounds, and various substituted benzyl derivatives .

Scientific Research Applications

Chemistry

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-3-amine serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create various derivatives that may exhibit enhanced properties or functionalities.

- Catalysis : Its unique structure allows it to act as a catalyst in certain organic reactions, facilitating the formation of new chemical bonds.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Pharmaceutical Development : Its structural characteristics make it a candidate for drug design, particularly in creating anti-inflammatory and anticancer agents.

- Biological Assays : The compound is used in assays to evaluate its efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation.

Industry

The compound has applications in materials science:

- Development of Advanced Materials : Its thermal stability and resistance to chemical degradation make it suitable for creating high-performance materials used in various industrial applications.

Case Studies and Data Tables

Several studies highlight the efficacy of related pyrazole compounds, providing insights into their biological activities:

| Study | Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Akhtar et al. (2022) | Pyrazole Derivative | COX-2 | 0.02 - 0.04 | High selectivity over COX-1 |

| Abdellatif et al. (2021) | Pyrazole Series | Cancer Cell Lines | 0.5 - 5 | Significant cytotoxicity observed |

| Frontiers in Pharmacology (2021) | Triazole-Pyrazole Hybrid | Various | < 10 | Broad-spectrum activity against multiple targets |

Mechanism of Action

The mechanism of action of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Key Observations :

- Trifluoromethyl vs.

- Positional Effects : Substitutions on the benzyl ring (meta vs. para) influence steric interactions and electronic properties. For example, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine lacks the benzyl linker, reducing conformational flexibility compared to the target compound .

- Dual Substituents : Compounds like 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine combine multiple substituents, which may enhance target binding but increase molecular weight and complexity .

Research Findings and Trends

Lipophilicity and Bioavailability : The -CF₃ group in the target compound enhances lipophilicity (clogP ~2.5), compared to chlorine-substituted analogs (clogP ~1.8–2.0), which may improve oral bioavailability .

Electron-Withdrawing Effects : The -CF₃ group’s electron-withdrawing nature stabilizes the pyrazole ring, reducing metabolic oxidation compared to -Cl or -F substituents .

Toxicity Considerations : Halogenated analogs (e.g., 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine) may exhibit higher cytotoxicity due to reactive intermediates, whereas -CF₃ substituents are generally metabolically inert .

Biological Activity

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-3-amine, also known by its CAS number 956395-93-0, is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is particularly significant, as it influences the compound's pharmacological properties, including its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N3, with a molecular weight of 241.21 g/mol. The trifluoromethyl group contributes to the lipophilicity of the compound, potentially enhancing its bioavailability and binding affinity to target proteins.

Mode of Action

The mode of action for this compound involves its ability to interact with specific receptors and enzymes. Research indicates that compounds containing trifluoromethyl groups can significantly affect enzyme activity, leading to alterations in biochemical pathways . For instance, studies have shown that derivatives with similar structures can act as agonists or antagonists for various adenosine receptors (ARs), which play crucial roles in cardiovascular and neurological functions .

Biochemical Pathways

This compound has been investigated for its potential inhibitory effects on certain enzymes involved in inflammatory processes. The compound's trifluoromethyl group enhances its binding affinity, which may lead to increased potency against specific targets such as cyclooxygenase (COX) enzymes .

Antimicrobial and Anticancer Properties

Research has suggested that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies demonstrated significant inhibition of cancer cell proliferation at low concentrations, indicating its potential as a therapeutic agent . The compound has also shown activity against various bacterial strains, highlighting its utility in developing new antimicrobial agents.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : In a series of experiments, derivatives of pyrazole compounds were evaluated for their anti-inflammatory properties. One study found that compounds with similar structures exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Adenosine Receptor Interaction : Molecular docking studies revealed that this compound has high affinity for the human A3 adenosine receptor (AR), with a Ki value of 11 nM. This suggests potential applications in treating conditions like cardiac arrhythmias and pain management .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the lipophilic nature imparted by the trifluoromethyl group. Enhanced bioavailability is critical for therapeutic efficacy, particularly in drug development contexts .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Pyrazole ring with trifluoromethyl group | Anticancer, antimicrobial | Varies by target |

| Diclofenac Sodium | Non-steroidal anti-inflammatory drug | Anti-inflammatory | 54.65 μg/mL |

| Berotralstat | Trifluoromethyl-containing drug | Treatment for hereditary angioedema | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling using cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) under mild temperatures (~35°C) has been effective . Key steps include benzylation of the pyrazole core and subsequent amine functionalization. Yield optimization often requires chromatographic purification with gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., trifluoromethylbenzyl group at N1 and amine at C3). Peaks near δ 4.8–5.2 ppm (benzyl CH) and δ 6.5–7.8 ppm (aromatic protons) are diagnostic .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 242.2 [M+H]) .

- Melting Point : Reported values range from 104–190°C depending on substituents and purity .

Q. How is purity assessed, and what thresholds are acceptable for biological studies?

- Methodological Answer : Purity ≥95% (HPLC/UV at 254 nm) is standard. Impurities are quantified using reverse-phase chromatography with C18 columns and acetonitrile/water gradients. Residual solvents (e.g., DMSO) should comply with ICH guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or ORTEP-3 confirms bond angles, torsion angles, and hydrogen-bonding networks. For example, the trifluoromethyl group’s orientation and pyrazole ring planarity can be validated via SC-XRD, which is critical for SAR studies .

Q. What strategies optimize bioactivity while minimizing off-target effects in related pyrazole-3-amine derivatives?

- Methodological Answer :

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. For instance, N-benzyl derivatives show improved binding affinity in kinase assays .

- Prodrug Design : Masking the amine group (e.g., acetyl prodrugs) improves solubility and bioavailability .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NLRP3 inflammasome, guiding synthetic prioritization .

Q. How are contradictory biological activity data analyzed across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, IC protocols). For example:

- Case Study : A derivative showed EC = 5 µM in HEK293 cells but was inactive in RAW264.7 macrophages. This discrepancy was traced to differences in cell permeability and metabolic enzymes .

- Resolution : Cross-validation using orthogonal assays (e.g., SPR, fluorescence polarization) and standardized protocols (e.g., NIH/NCATS guidelines) reduces variability .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab estimate logP (1.5–2.5), solubility (LogS ≈ -4.5), and CYP450 inhibition. The trifluoromethyl group reduces CYP2D6 affinity, lowering drug-drug interaction risks .

- DFT Calculations : Density functional theory (B3LYP/6-31G*) models electrostatic potential surfaces, guiding modifications to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.